

Technical Support Center: Retaspimycin (IPI-504) Dosage and Toxicity

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Compound of Interest		
Compound Name:	Retaspimycin	
Cat. No.:	B1249870	Get Quote

This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the optimal dose of **Retaspimycin** (IPI-504) to minimize toxicity. The information is compiled from clinical trial data and presented in a question-and-answer format to address specific issues that may be encountered during experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the established Maximum Tolerated Dose (MTD) of **Retaspimycin** in clinical studies?

The MTD of **Retaspimycin** has been determined in clinical trials, but it can vary depending on the patient population and the dosing schedule. In a phase 1 study involving patients with gastrointestinal stromal tumors (GIST) or soft tissue sarcomas, the MTD was established as 400 mg/m² administered intravenously twice weekly for two weeks, followed by a one-week rest period.[1][2][3][4]

Q2: What are the most common adverse events observed with **Retaspimycin** treatment?

Across various clinical trials, the most frequently reported treatment-related adverse events (AEs) are generally mild to moderate (Grade 1 or 2). These commonly include fatigue, nausea, headache, diarrhea, and vomiting.[1][2][3][5] In some cases, more severe AEs have been observed, including liver toxicity, particularly at higher doses.[6][7][8]



Q3: What are the dose-limiting toxicities (DLTs) associated with Retaspimycin?

Dose-limiting toxicities are crucial for defining the MTD. In a key phase 1 study, DLTs observed at the 500 mg/m² dose level included Grade 3 headache and Grade 3 myalgia (muscle pain).[1] [3] A single instance of a Grade 5 intracerebral hemorrhage was reported at the 400 mg/m² dose level, though this cohort was expanded without further similar events.[1][3] In a study with castration-resistant prostate cancer patients, unacceptable toxicity, including two treatment-related deaths (one from hepatic failure and one from ketoacidosis), was reported at a dose of 400 mg/m².[7][8]

Q4: Has a lower, well-tolerated dose been identified for combination therapies?

Yes, a dose of 300 mg/m² administered weekly in combination with trastuzumab was found to be well-tolerated in patients with HER2-positive breast cancer, with no DLTs observed.[5][9] The most common AEs at this dose were mild to moderate fatigue, nausea, and diarrhea.[5][9] This suggests that for combination studies, a lower starting dose of **Retaspimycin** may be appropriate.

Q5: Are there any specific patient populations that are more susceptible to **Retaspimycin** toxicity?

Patients with pre-existing liver conditions or metastatic liver disease may be at a higher risk for hepatotoxicity.[5][6] For instance, a patient with metastatic liver disease experienced a Grade 3 elevation in transaminases.[5] Close monitoring of liver function is recommended for all patients, especially those with hepatic impairment.

Troubleshooting Guide

Issue: Unexpectedly high levels of toxicity are observed at a planned dose.

- Verify Dosing Calculations and Administration: Double-check all calculations for dose per body surface area (mg/m²). Ensure the correct infusion rate and schedule are being followed as per the experimental protocol.
- Assess Patient/Animal Health Status: Pre-existing conditions, particularly impaired liver function, can significantly impact drug tolerance. Review baseline health data.



- Consider Dose Reduction: If toxicity is unacceptable, a dose reduction is a standard procedure. In a clinical trial, the dose for some patients was lowered to 225 mg/m² due to hepatotoxicities observed in a separate trial.[6]
- Review Concomitant Medications: Investigate potential drug-drug interactions that could
 exacerbate toxicity. Retaspimycin is metabolized by CYP3A4, so co-administration with
 strong inhibitors or inducers of this enzyme should be carefully managed.[3]

Issue: Difficulty in establishing an optimal therapeutic window (balancing efficacy and toxicity).

- Pharmacodynamic (PD) Monitoring: Assess biomarkers of HSP90 inhibition, such as the induction of HSP70 in peripheral blood leukocytes, to confirm target engagement at different dose levels.[1] This can help determine the minimum effective dose.
- Pharmacokinetic (PK) Analysis: Analyze the plasma concentrations of Retaspimycin and its
 active metabolites, 17-AAG and 17-AG.[1][5] Understanding the exposure-response
 relationship can aid in optimizing the dosing regimen.
- Alternative Dosing Schedules: Explore different dosing schedules. For example, a onceweekly regimen was better tolerated than a twice-weekly regimen in some contexts.[5]

Data Presentation

Table 1: Summary of Retaspimycin Dosing and Toxicity in Clinical Trials



Dose and Schedule	Patient Population	Maximum Tolerated Dose (MTD)	Common Adverse Events (Grade 1-2 unless specified)	Dose- Limiting Toxicities (DLTs)	Reference
90-500 mg/m² (escalation) twice weekly for 2 weeks on/1 week off	GIST or Soft Tissue Sarcoma	400 mg/m²	Fatigue (59%), Headache (44%), Nausea (43%), Diarrhea, Vomiting	Grade 3 Headache, Grade 3 Myalgia (at 500 mg/m²)	[1][2][3]
300 mg/m² weekly with trastuzumab	HER2+ Breast Cancer	Not reached (well- tolerated)	Fatigue (46%), Nausea (31%), Diarrhea (23%)	None observed	[5][9]
400 mg/m² on Days 1, 4, 8, 11 of a 21- day cycle	Castration- Resistant Prostate Cancer	Not established (unacceptabl e toxicity)	Nausea (47%), Diarrhea (42%), Fatigue (32%), Anorexia (26%), Arthralgia (26%)	Two treatment- related deaths (hepatic failure, ketoacidosis)	[7][8]
400 mg/m ² (later reduced to 225 mg/m ²)	Non–Small- Cell Lung Cancer	Not explicitly stated	Fatigue, Diarrhea, Nausea, Vomiting,	Hepatotoxicit y observed at 400 mg/m² in a separate trial led to	[6][10]



Neutropenia, dose Anemia reduction

Experimental Protocols

Protocol 1: Phase I Dose Escalation for MTD Determination

This protocol is a generalized representation based on the design of clinical trials with **Retaspimycin**.[1]

- Patient Selection: Enroll patients with a confirmed diagnosis of the target malignancy who
 have met specific inclusion and exclusion criteria.
- Study Design: Employ a 3+3 dose-escalation design.
- Starting Dose: Based on preclinical toxicology data, an initial safe starting dose is established (e.g., 90 mg/m²).[1]
- Dose Escalation: Administer Retaspimycin intravenously over 30 minutes. If no DLTs are observed in the first cohort of 3 patients during the first cycle of treatment, escalate the dose in a new cohort.
- DLT Monitoring: Closely monitor patients for adverse events, graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE). A DLT is a predefined, unacceptable toxicity.
- MTD Definition: The MTD is defined as the highest dose level at which fewer than one-third
 of at least six patients experience a DLT.[1]
- Expansion Cohort: Once the MTD is determined, an expansion cohort of patients is enrolled at this dose to further evaluate safety, tolerability, and preliminary efficacy.

Protocol 2: Assessment of Pharmacodynamics (HSP70 Induction)

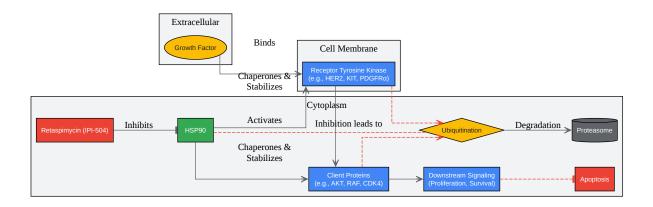
• Sample Collection: Collect peripheral blood samples from patients at baseline (pre-dose) and at specified time points after **Retaspimycin** administration (e.g., 24 hours post-dose).[1]



- Leukocyte Isolation: Isolate peripheral blood leukocytes (PBLs) from the whole blood samples.
- Protein Extraction: Lyse the isolated PBLs to extract total protein.
- Western Blotting:
 - Separate protein lysates by SDS-PAGE.
 - Transfer the separated proteins to a nitrocellulose membrane.
 - Probe the membrane with a primary antibody specific for HSP70.
 - Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
 - Detect the protein bands using a chemiluminescence substrate.
- Analysis: Quantify the intensity of the HSP70 bands to assess the degree of induction relative to baseline.

Visualizations

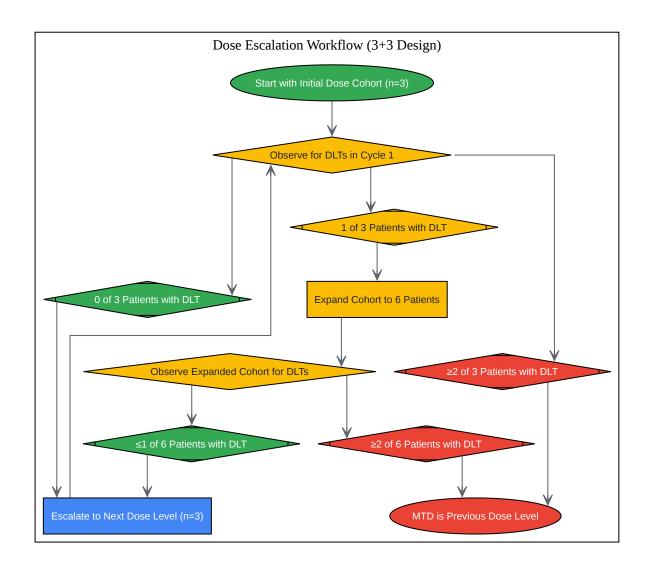




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Caption: Mechanism of action of Retaspimycin (IPI-504) via HSP90 inhibition.





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Caption: Experimental workflow for determining the MTD using a 3+3 design.







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